Methyl 3-chloro-5-hydroxybenzoate
Overview
Description
Methyl 3-chloro-5-hydroxybenzoate: is an organic compound belonging to the class of hydroxybenzoates It is characterized by the presence of a methyl ester group, a chlorine atom, and a hydroxyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-chloro-5-hydroxybenzoate can be synthesized through several methods. One common approach involves the esterification of 3-chloro-5-hydroxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-chloro-5-hydroxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Reactions: Products include substituted benzoates with various functional groups replacing the chlorine atom.
Oxidation Reactions: Products include quinones or other oxidized derivatives.
Reduction Reactions: Products include alcohols or other reduced derivatives.
Scientific Research Applications
Methyl 3-chloro-5-hydroxybenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: It is investigated for its potential antimicrobial and anti-inflammatory properties.
Industry: It is used in the formulation of various chemical products, including preservatives and stabilizers.
Mechanism of Action
The mechanism of action of methyl 3-chloro-5-hydroxybenzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit the activity of certain enzymes by binding to their active sites. The presence of the chlorine and hydroxyl groups can enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
- Methyl 3-chloro-4-hydroxybenzoate
- Methyl 3-hydroxybenzoate
- Methyl 3,5-dichloro-4-hydroxybenzoate
Comparison:
- Methyl 3-chloro-4-hydroxybenzoate: Similar in structure but with the hydroxyl group at the 4-position instead of the 5-position.
- Methyl 3-hydroxybenzoate: Lacks the chlorine atom, making it less reactive in substitution reactions.
- Methyl 3,5-dichloro-4-hydroxybenzoate: Contains an additional chlorine atom, which can influence its reactivity and applications.
Properties
IUPAC Name |
methyl 3-chloro-5-hydroxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUILWNSXFXPDID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60467211 | |
Record name | METHYL 3-CHLORO-5-HYDROXYBENZOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60467211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98406-04-3 | |
Record name | METHYL 3-CHLORO-5-HYDROXYBENZOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60467211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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